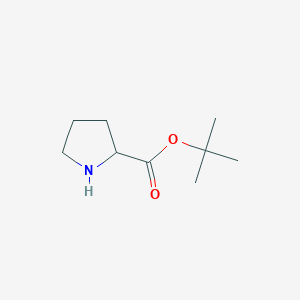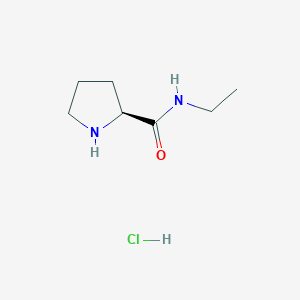
H-Lys(4-nitro-Z)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“H-Lys(4-nitro-Z)-OH” is an inhibitor of both dipeptidyl peptidase IV (DPIV) and DP8/9 with IC50s of 0.1 and 0.95 μM, respectively1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “H-Lys(4-nitro-Z)-OH”. However, it’s worth noting that the synthesis of such compounds typically involves complex organic chemistry reactions, which should be performed by trained professionals in a controlled laboratory environment.Molecular Structure Analysis
The molecular weight of “H-Lys(4-nitro-Z)-OH” is 378.42 and its formula is C18H26N4O51. The SMILES representation of its structure is O=C(OCC1=CC=C(N+=O)C=C1)NCCCCC@HC(N2CCCC2)=O1.
Chemical Reactions Analysis
As an inhibitor of dipeptidyl peptidase IV (DPIV) and DP8/9, “H-Lys(4-nitro-Z)-OH” likely interacts with these enzymes and prevents them from performing their normal functions1. However, the specific chemical reactions involved in these interactions are not provided in the available resources.
Physical And Chemical Properties Analysis
“H-Lys(4-nitro-Z)-OH” appears as a white to off-white solid1. It is soluble in DMSO to a concentration of 200 mg/mL1.
Safety And Hazards
Orientations Futures
The future directions for “H-Lys(4-nitro-Z)-OH” could involve further research into its inhibitory effects on dipeptidyl peptidase IV (DPIV) and DP8/9, as well as potential applications in the treatment of conditions related to these enzymes1.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
Propriétés
IUPAC Name |
(2S)-2-amino-6-[(4-nitrophenyl)methoxycarbonylamino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O6/c15-12(13(18)19)3-1-2-8-16-14(20)23-9-10-4-6-11(7-5-10)17(21)22/h4-7,12H,1-3,8-9,15H2,(H,16,20)(H,18,19)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTCOKGMBIHVBJ-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)NCCCCC(C(=O)O)N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC(=O)NCCCC[C@@H](C(=O)O)N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Lys(4-nitro-Z)-OH | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














